An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone
Introduction
2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its structural and electronic properties is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for this characterization. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the structural features that govern its chemical shifts.
This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR spectral characteristics of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone. The information herein is designed to aid in spectral interpretation, quality control, and the prediction of spectral features for related compounds.
Molecular Structure and NMR Active Nuclei
The molecular structure of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone, presented below, contains several NMR active nuclei, primarily ¹H and ¹³C. The unique electronic environment of each nucleus gives rise to a distinct chemical shift in the NMR spectrum, providing a fingerprint of the molecule's structure.
Figure 2: Experimental workflow for NMR analysis.
Trustworthiness and Self-Validating Systems
The reliability of NMR data is paramount. The following practices ensure a self-validating system:
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Internal Referencing: The use of an internal standard like TMS provides a consistent reference point for chemical shifts across different experiments and spectrometers.
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2D NMR Correlation: 2D NMR experiments (COSY, HSQC, HMBC) provide through-bond connectivity information that confirms the assignment of signals made from 1D spectra. For instance, a COSY experiment will show a correlation between the signals of H-5' and H-6', validating their assignment as adjacent protons.
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Comparison with Predicted Spectra: Comparing the experimental data with predicted spectra from established software or databases can provide an additional layer of confidence in the assignments. [1][2][3]* Consistency with Known Chemical Shift Ranges: The observed chemical shifts should fall within the expected ranges for the functional groups present in the molecule. Any significant deviation should be investigated.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone. By understanding the factors that influence the chemical shifts of this molecule, researchers can confidently interpret its NMR spectra for structural verification and quality assessment. The provided experimental protocol and principles of data validation will aid in obtaining accurate and reliable NMR data, which is essential for advancing research and development in fields where this compound plays a crucial role.
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